molecular formula C10H8F3NO3S B14045714 1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14045714
M. Wt: 279.24 g/mol
InChI Key: NAVMMKATZASGEW-UHFFFAOYSA-N
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Description

1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C10H8F3NO3S and a molecular weight of 279.24 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of strong acids and oxidizing agents to facilitate the nitration process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and subsequent functional group modifications under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies .

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to hydrophobic sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both a nitro group and a trifluoromethylthio group, which impart distinct chemical properties and reactivity compared to other similar compounds. These functional groups make it a valuable compound for various research applications .

Biological Activity

1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one, with the molecular formula C10H8F3NO3S and a molecular weight of 279.24 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features. The presence of a nitro group and a trifluoromethylthio group enhances its biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a phenyl ring substituted with both a nitro group and a trifluoromethylthio group, which contribute to its lipophilicity and potential interactions with biological targets.

Property Value
Molecular FormulaC10H8F3NO3S
Molecular Weight279.24 g/mol
CAS Number1806463-00-2
IUPAC Name1-[2-nitro-6-(trifluoromethylsulfanyl)phenyl]propan-1-one

The biological activity of this compound is primarily attributed to its ability to participate in redox reactions due to the nitro group. This property allows it to interact with various enzymes and proteins, influencing biochemical pathways. The trifluoromethylthio moiety enhances the compound's ability to penetrate cellular membranes, potentially affecting cellular processes and signaling pathways.

Biological Activity Studies

Research has indicated that this compound may serve as an enzyme inhibitor, particularly in studies related to alpha-synuclein fibril formation. Preliminary biochemical data suggest that it exhibits comparable activity to established aggregation modulators, indicating its potential role in neurodegenerative disease research .

Case Studies

  • Alpha-Synuclein Inhibition : In a study focusing on small molecules developed as inhibitors of alpha-synuclein fibril formation, compounds similar to this compound showed promising results in modulating fibril aggregation. The binding modes were elucidated through docking simulations, highlighting the importance of structural features in biological activity .
  • Enzyme Interaction : The compound has been investigated for its interactions with specific enzymes involved in metabolic pathways. Its ability to inhibit certain enzyme activities suggests potential applications in drug development targeting metabolic disorders .

Potential Applications

The unique combination of functional groups in this compound makes it suitable for various applications:

  • Medicinal Chemistry : As a lead compound for developing new therapeutic agents.
  • Biochemical Research : As a probe in assays studying enzyme activities and metabolic pathways.
  • Organic Synthesis : As an intermediate in synthesizing more complex organic molecules .

Properties

Molecular Formula

C10H8F3NO3S

Molecular Weight

279.24 g/mol

IUPAC Name

1-[2-nitro-6-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F3NO3S/c1-2-7(15)9-6(14(16)17)4-3-5-8(9)18-10(11,12)13/h3-5H,2H2,1H3

InChI Key

NAVMMKATZASGEW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1SC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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